Ethyl 3-oxo-9-decenoate Ethyl 3-oxo-9-decenoate
Brand Name: Vulcanchem
CAS No.: 136808-73-6
VCID: VC13951816
InChI: InChI=1S/C12H20O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3H,1,4-10H2,2H3
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Ethyl 3-oxo-9-decenoate

CAS No.: 136808-73-6

Cat. No.: VC13951816

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-9-decenoate - 136808-73-6

Specification

CAS No. 136808-73-6
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name ethyl 3-oxodec-9-enoate
Standard InChI InChI=1S/C12H20O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3H,1,4-10H2,2H3
Standard InChI Key NRPWAACQXHYXFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)CCCCCC=C

Introduction

Structural and Molecular Characteristics of Ethyl 3-Oxo-9-Decenoate

Molecular Formula and Functional Groups

Ethyl 3-oxo-9-decenoate (C₁₂H₁₈O₃) consists of a decenoic acid backbone modified by a ketone group at carbon 3 and an ethyl ester at the terminal carboxyl group. The trans-configuration of the double bond at C9–C10 is likely, given the prevalence of E-isomers in biologically active unsaturated compounds . Key properties inferred from analogs include:

PropertyValueSource Compound
Molecular Weight212.27 g/molCalculated from C₁₂H₁₈O₃
Boiling Point~250–270°C (estimated)Ethyl 9-decenoate
LogP (Octanol-Water)~2.5–3.09-Oxo-2(E)-decenoic acid

The ketone at C3 introduces polarity, while the ethyl ester and unsaturated bond enhance lipid solubility, suggesting utility in fragrance formulations or lipid-based delivery systems .

Spectroscopic Signatures

Infrared (IR) spectroscopy would reveal absorption bands for the ester carbonyl (~1740 cm⁻¹), ketone (~1710 cm⁻¹), and conjugated double bond (~1650 cm⁻¹). Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 9-oxo-2(E)-decenoic acid, show distinct signals for the α,β-unsaturated ketone (δ 6.1–6.3 ppm for vinyl protons; δ 2.5–2.7 ppm for carbonyl-adjacent methylene) .

Synthesis Strategies for Ethyl 3-Oxo-9-Decenoate

Modified Wittig Reaction Pathway

A plausible synthesis route adapts the ultrasonic-assisted Wittig reaction used for 9-oxo-2(E)-decenoic acid :

  • Conjugate Addition: Zinc-copper-mediated addition of 3-buten-2-one to 6-bromo-1-hexanol yields 8-oxo-nonanol.

  • Oxidation: Pyridinium chlorochromate (PCC) oxidizes the alcohol to 8-oxo-nonanal.

  • Wittig Olefination: Reaction with ethyl (dimethoxyphosphoryl)acetate under basic conditions introduces the α,β-unsaturated ester.

  • Esterification: Alkaline hydrolysis of intermediates followed by ethyl esterification yields the target compound.

Key Reaction

8-Oxo-nonanal + Ethyl 2-(dimethoxyphosphoryl)acetateK2CO3Ethyl 3-oxo-9-decenoate\text{8-Oxo-nonanal + Ethyl 2-(dimethoxyphosphoryl)acetate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 3-oxo-9-decenoate}

This method leverages sonochemistry to enhance reaction efficiency, reducing side products .

Alternative Biocatalytic Approaches

Enzymatic esterification using lipases (e.g., Candida antarctica lipase B) could offer greener synthesis. For example, ethyl 9-decenoate is produced via lipase-catalyzed transesterification of 9-decenoic acid with ethanol . Applying this to 3-oxo-9-decenoic acid (hypothetical precursor) may yield the target ester under mild conditions.

Applications and Functional Roles

Flavor and Fragrance Industry

Ethyl esters of unsaturated acids, such as ethyl 9-decenoate, contribute fruity and floral notes to perfumes and food flavorings . The ketone group in ethyl 3-oxo-9-decenoate may introduce unique grassy or green nuances, akin to (E)-2-octenoic acid’s role in dairy flavor profiles .

Biological Signaling and Pheromones

9-Oxo-2(E)-decenoic acid acts as a queen pheromone in honeybees, regulating worker ovary development . While ethyl 3-oxo-9-decenoate’s bioactivity is unstudied, structural similarities suggest potential roles in insect communication or antimicrobial defense.

Pharmaceutical Intermediates

α,β-Unsaturated ketones are key intermediates in synthesizing prostaglandins and steroids. The conjugated system in ethyl 3-oxo-9-decenoate could serve as a Michael acceptor in drug synthesis, enabling carbon-carbon bond formation with nucleophiles.

Future Research Directions

  • Synthetic Optimization: Develop one-pot synthesis routes using continuous-flow reactors to improve yield.

  • Biosynthetic Pathways: Engineer microbial strains (e.g., Yarrowia lipolytica) to produce 3-oxo-9-decenoic acid for enzymatic esterification.

  • Bioactivity Screening: Evaluate antimicrobial, antifungal, and pheromonal activities in model organisms.

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